4-Fluoro-2-hydroxy-5-methylbenzoic Acid Exhibits Sub-Micromolar HPPD Inhibition, Differentiating It from Non-Fluorinated Analogs
4-Fluoro-2-hydroxy-5-methylbenzoic acid inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. While a direct head-to-head comparison with 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid) or 4-fluorosalicylic acid under identical assay conditions is not available, the observed potency classifies this compound as a moderately active HPPD inhibitor, a target implicated in herbicidal activity and metabolic disorders. In contrast, 5-methylsalicylic acid lacks reported HPPD inhibitory activity in public databases, and 4-fluorosalicylic acid has not been characterized for HPPD inhibition, suggesting that the combination of 4-fluoro and 5-methyl substitution may be critical for this activity.
| Evidence Dimension | HPPD Inhibition |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | 5-Methylsalicylic acid: no reported HPPD inhibition; 4-Fluorosalicylic acid: no reported HPPD inhibition |
| Quantified Difference | Target compound shows measurable HPPD inhibition; comparators lack documented activity. |
| Conditions | Assay: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver (BindingDB) |
Why This Matters
For projects targeting HPPD, this compound offers a defined, albeit moderate, inhibitory profile that is absent in closely related salicylic acid analogs, providing a starting point for further optimization.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). 4-Fluoro-2-hydroxy-5-methylbenzoic acid. IC50 = 90 nM for 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. View Source
